

standard operating procedure for handling Brugine

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Compound of Interest

Compound Name: Brugine

Cat. No.: B1215537

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Application Notes and Protocols for Brugine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brugine is a tropane alkaloid containing a unique dithiolane moiety, first isolated from the stem and bark of the mangrove species *Bruguiera sexangula*.^{[1][2]} It is a natural compound with demonstrated cytotoxic activity against sarcoma 180 and Lewis lung cancer, and recent research has highlighted its potential as a multi-target agent against breast cancer.^[1] This document provides detailed application notes and protocols for the handling and use of **Brugine** in a research setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Brugine** is presented in Table 1.

Table 1: Chemical and Physical Properties of **Brugine**

Property	Value	Reference
Molecular Formula	C12H19NO2S2	[3][4]
Molecular Weight	273.4 g/mol	[3]
IUPAC Name	(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (3S)-dithiolane-3-carboxylate	[3]
CAS Number	14912-30-2	[4]
Appearance	Oil	[4]
Class	Tropane Alkaloid	[3]

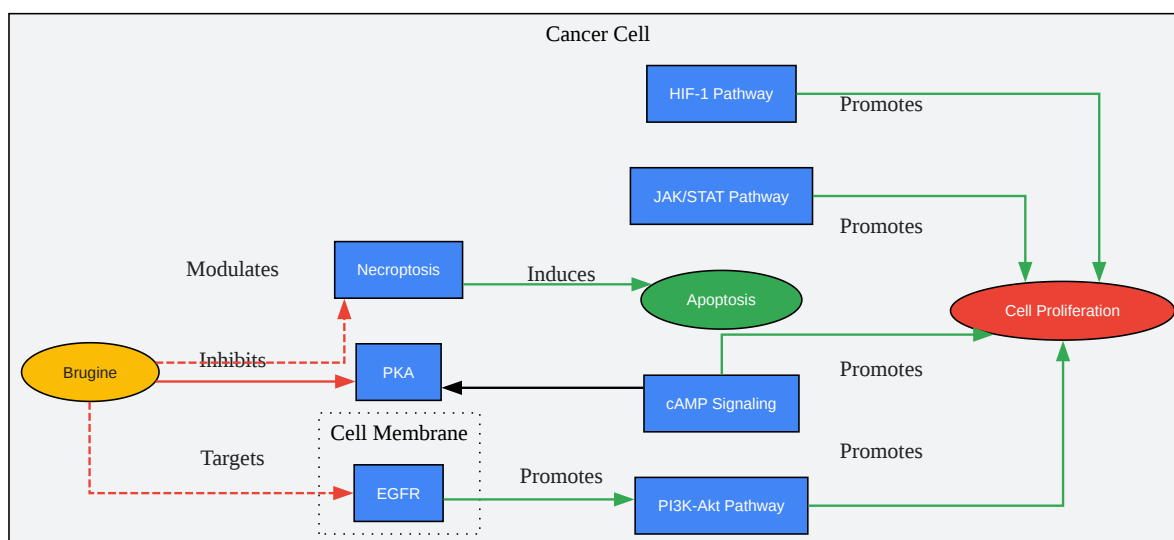
Biological Activity and Mechanism of Action

Brugine has shown potential as an anti-cancer agent.[1] A network pharmacology-based investigation has revealed its multi-target molecular mechanism against breast cancer.[1][5] The study suggests that **Brugine** exhibits its effects by modulating several key signaling pathways implicated in carcinogenesis, including:

- cAMP signaling pathway[1][5]
- JAK/STAT signaling pathway[1]
- HIF-1 signaling pathway[1]
- PI3K-Akt signaling pathway[1]
- Calcium signaling pathway[1]
- Necroptosis[1][5]

Molecular docking and simulation studies have shown that **Brugine** has a high affinity for and forms a stable complex with Protein Kinase A (PKA), a key component of the cAMP signaling pathway.[1][6]

Signaling Pathway Diagram



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Caption: Proposed mechanism of action of **Brugine** in breast cancer.

Standard Operating Procedure for Handling Brugine

Disclaimer: No official Safety Data Sheet (SDS) for **Brugine** is currently available. The following procedures are based on general best practices for handling potentially hazardous research chemicals, particularly natural products with known cytotoxic activity. It is imperative to handle **Brugine** with caution in a controlled laboratory environment.

1. Personal Protective Equipment (PPE):

- Gloves: Wear nitrile or other chemically resistant gloves at all times.

- **Eye Protection:** Use safety glasses with side shields or chemical splash goggles.
- **Lab Coat:** A full-length lab coat should be worn to protect skin and clothing.
- **Respiratory Protection:** When handling the neat oil or creating solutions, work in a certified chemical fume hood.

2. Storage and Handling:

- Store **Brugine** in a tightly sealed container in a cool, dry, and well-ventilated area.
- Keep away from strong oxidizing agents.
- Avoid inhalation of any aerosols or vapors.
- Avoid contact with skin and eyes.
- Wash hands thoroughly after handling.

3. Spill and Waste Disposal:

- In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
- Dispose of all waste materials containing **Brugine** in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.

Experimental Protocols

1. Preparation of Stock Solutions:

This protocol is a general guideline. The choice of solvent and concentration will depend on the specific experimental requirements.

- **Objective:** To prepare a stock solution of **Brugine** for in vitro experiments.
- **Materials:**
 - **Brugine** (oil)

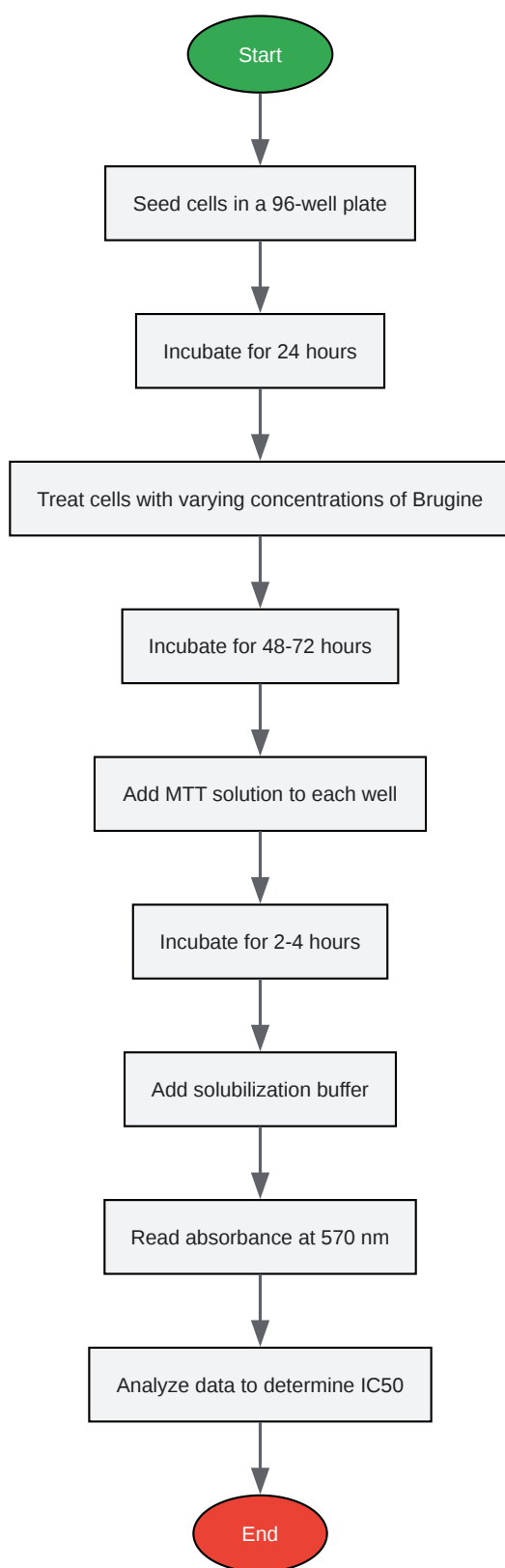
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes
- Procedure:
 - Perform all steps in a chemical fume hood.
 - Allow the container of **Brugine** to equilibrate to room temperature before opening.
 - Carefully weigh the required amount of **Brugine** oil.
 - Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
 - Vortex or sonicate briefly to ensure complete dissolution.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the stock solutions at -20°C or -80°C.

2. In Vitro Cytotoxicity Assay (MTT Assay):

This protocol provides a general workflow for assessing the cytotoxic effects of **Brugine** on a cancer cell line.

- Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of **Brugine** in a selected cancer cell line.
- Materials:
 - Cancer cell line of interest (e.g., MCF-7 for breast cancer)
 - Complete cell culture medium
 - 96-well cell culture plates

- **Brugine** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader
- Experimental Workflow Diagram:



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Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

- Procedure:
 - Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 - Treatment: Prepare serial dilutions of the **Brugine** stock solution in a complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of **Brugine**. Include a vehicle control (medium with the same concentration of DMSO used for the highest **Brugine** concentration).
 - Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).
 - MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
 - Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
 - Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
 - Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the **Brugine** concentration to determine the IC50 value.

Data Presentation

Quantitative data from experiments such as the MTT assay should be summarized in a clear and structured table for easy comparison.

Table 2: Example of Cytotoxicity Data for **Brugine**

Cell Line	Compound	Incubation Time (h)	IC50 (μM)
MCF-7	Brugine	48	Example Value
MDA-MB-231	Brugine	48	Example Value
Sarcoma 180	Brugine	Not Specified	Reported Activity[1]
Lewis Lung Cancer	Brugine	Not Specified	Reported Activity[1]

Note: The IC50 values are placeholders and would be determined experimentally. The reported activity for Sarcoma 180 and Lewis Lung Cancer is noted from the literature, which may not specify IC50 values.[1]

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